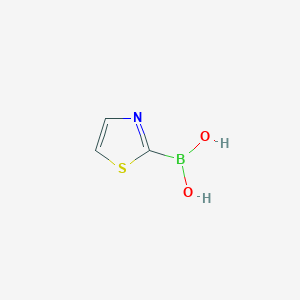
Thiazol-2-ylboronic acid
Vue d'ensemble
Description
Thiazol-2-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It has a molecular weight of 128.95 g/mol . The IUPAC name of thiazol-2-ylboronic acid is 1,3-thiazol-2-ylboronic acid . The InChI of thiazol-2-ylboronic acid is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H .
Molecular Structure Analysis
The molecular structure of Thiazol-2-ylboronic acid consists of a five-membered thiazole ring attached to a boronic acid group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
Thiazol-2-ylboronic acid has a molecular weight of 128.95 g/mol . The InChI of thiazol-2-ylboronic acid is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Discovery
Thiazol-2-ylboronic acid derivatives are integral in the synthesis of compounds with significant pharmacological potential. They are used to create molecules that act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor agents with reduced side effects . The thiazole moiety is a common scaffold in many natural compounds, including vitamin B1 (thiamine), which plays a crucial role in metabolism and neurotransmitter synthesis .
Agrochemicals: Crop Protection and Enhancement
In the agrochemical industry, thiazol-2-ylboronic acid derivatives are utilized to develop compounds that serve as fungicides, herbicides, and insecticides. These compounds help protect crops from pests and diseases, thereby enhancing yield and quality .
Biological Research: Enzyme Modulation
Thiazol-based Schiff base compounds, derived from thiazol-2-ylboronic acid, have shown the ability to modulate the activity of enzymes involved in metabolism. This property is crucial for understanding biological processes and developing therapeutic interventions .
Industrial Processes: Catalysts and Synthesis
Thiazol-2-ylboronic acid is used in industrial processes as a catalyst and a reactant in the synthesis of various chemicals. Its derivatives play a role in rubber vulcanization, liquid crystal production, and as intermediates in chemical synthesis .
Photographic Sensitizers: Dye-Sensitized Solar Cells
Thiazol-2-ylboronic acid derivatives are being explored as components of organic sensitizers in dye-sensitized solar cells (DSSCs). These sensitizers improve the spectral properties of DSSCs, making them suitable for applications like greenhouse-integrated photovoltaics .
Pharmaceuticals: Therapeutic Compounds
The thiazole ring, a key structural feature of thiazol-2-ylboronic acid, is found in several biologically active compounds with therapeutic applications. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Chemical Research: Material Science
Thiazol-2-ylboronic acid is used in material science research to develop new polymers, coatings, and materials with enhanced properties. Its derivatives contribute to advancements in materials with specific electrical, optical, or mechanical characteristics .
Environmental Science: Pollution Control
Derivatives of thiazol-2-ylboronic acid are investigated for their potential in environmental science, particularly in pollution control. They may be used to develop agents that can neutralize harmful substances and mitigate environmental damage .
Orientations Futures
Propriétés
IUPAC Name |
1,3-thiazol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGKJKBCKJFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CS1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621114 | |
| Record name | 1,3-Thiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-2-ylboronic acid | |
CAS RN |
389630-95-9 | |
| Record name | 1,3-Thiazol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



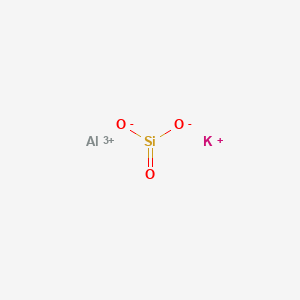

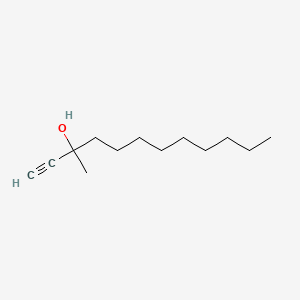
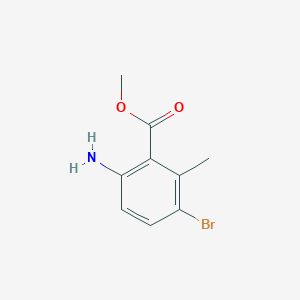
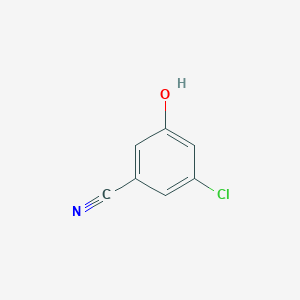
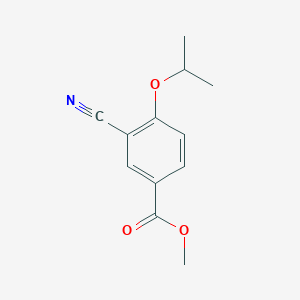
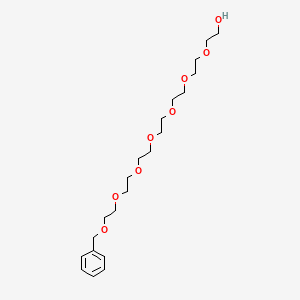
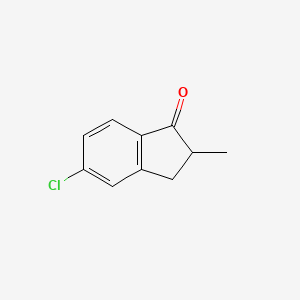
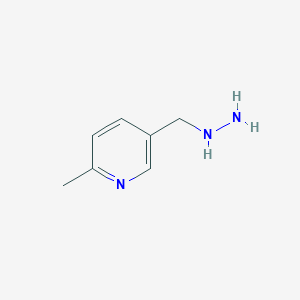
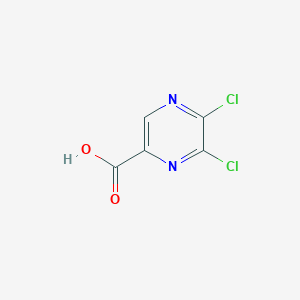
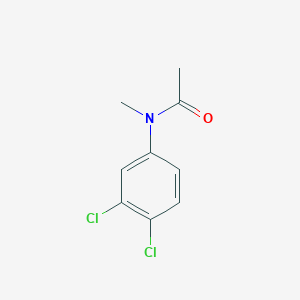
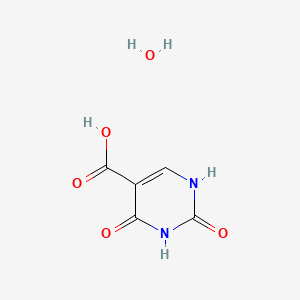

![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)